molecular formula C14H22ClN B2544185 3,3,5,5-tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine CAS No. 1216817-97-8

3,3,5,5-tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine

Cat. No.: B2544185
CAS No.: 1216817-97-8
M. Wt: 239.79
InChI Key: RTPPNCMQCLGTBO-UHFFFAOYSA-N
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Description

3,3,5,5-tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple methyl groups and a tetrahydrobenzazepine core, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of 3,3,5,5-tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine typically involves several steps, including the formation of the benzazepine ring and the introduction of methyl groups. One common synthetic route starts with the cyclization of appropriate precursors under controlled conditions, followed by methylation reactions to introduce the four methyl groups at specific positions on the benzazepine ring. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3,3,5,5-tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3,5,5-tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3,5,5-tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application and the nature of the interactions involved.

Comparison with Similar Compounds

3,3,5,5-tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine can be compared with other similar compounds, such as:

    This compound: Similar in structure but may have different substituents or functional groups.

    This compound: Another related compound with variations in the ring structure or methyl group positions

Properties

IUPAC Name

3,3,5,5-tetramethyl-2,4-dihydro-1H-2-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-13(2)10-14(3,4)15-9-11-7-5-6-8-12(11)13/h5-8,15H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIQGKWQWULFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NCC2=CC=CC=C21)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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